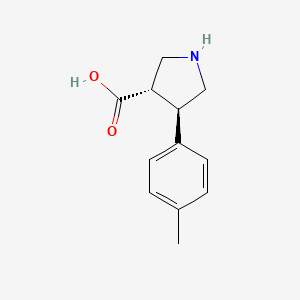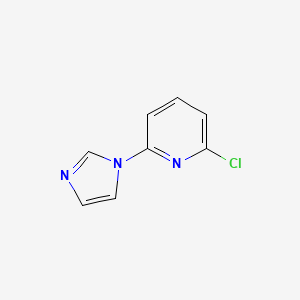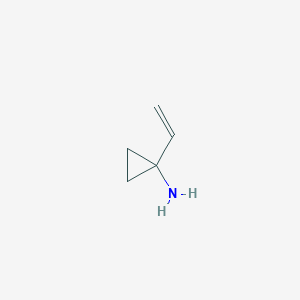
4-ヒドロキシ-6-オキソ-1-(4-フェノキシフェニル)-1,6-ジヒドロ-3-ピリダジンカルボン酸メチル
概要
説明
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound with a unique structure that includes a pyridazine ring substituted with phenoxyphenyl and ester groups
科学的研究の応用
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization and esterification reactions under controlled conditions. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
作用機序
The mechanism of action of Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
- Methyl 4-hydroxy-6-oxo-1-(4-methoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate
- Methyl 4-hydroxy-6-oxo-1-(4-chlorophenyl)-1,6-dihydro-3-pyridazinecarboxylate
- Methyl 4-hydroxy-6-oxo-1-(4-fluorophenyl)-1,6-dihydro-3-pyridazinecarboxylate
Uniqueness
Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications compared to similar compounds.
特性
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-18(23)17-15(21)11-16(22)20(19-17)12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-11,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTBPKIFYAMOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137255 | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-44-3 | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306976-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)





![[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol](/img/structure/B1463917.png)






![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)
